molecular formula C10H9ClN2O2 B1423606 Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 849068-50-4

Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B1423606
CAS No.: 849068-50-4
M. Wt: 224.64 g/mol
InChI Key: WWOGRMWUPOAZIT-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities This compound is characterized by a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings

Mechanism of Action

Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, also known as 6-Chloro-1-ethoxycarbonyl-7-azaindole, is a chemical compound with the formula C10H9ClN2O2 . Despite extensive research, the specific biological targets and mechanisms of action of this compound remain largely unknown. This article aims to provide a comprehensive review of the current understanding of its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the chloro and ethyl ester groups. One common method involves the reaction of 2-chloropyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrrolo[2,3-b]pyridine core. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The pyrrolo[2,3-b]pyridine core can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, bases like sodium hydride, solvents like DMF or THF.

    Reduction: Reducing agents like LiAlH4, solvents like ether or THF.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), solvents like acetone or dichloromethane.

Major Products

    Substitution: Formation of derivatives with different substituents replacing the chloro group.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Introduction of additional functional groups such as hydroxyl or carbonyl groups.

Scientific Research Applications

Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has been explored for various scientific research applications, including:

    Medicinal Chemistry: As a potential scaffold for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.

    Biological Studies: Investigation of its biological activities, such as enzyme inhibition and receptor binding.

    Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.

Comparison with Similar Compounds

Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can be compared with other similar compounds, such as:

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in biological activity and chemical properties.

    Indole derivatives: Indoles are another class of heterocyclic compounds with a similar fused ring system, but they contain a benzene ring instead of a pyridine ring.

    Pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar bicyclic structure but with a pyrazole ring instead of a pyrrole ring.

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 6-chloropyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)13-6-5-7-3-4-8(11)12-9(7)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOGRMWUPOAZIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C=CC2=C1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694589
Record name Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849068-50-4
Record name Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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